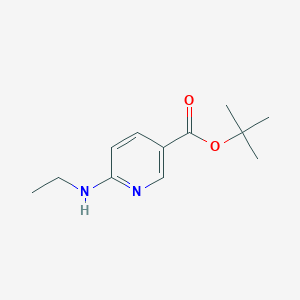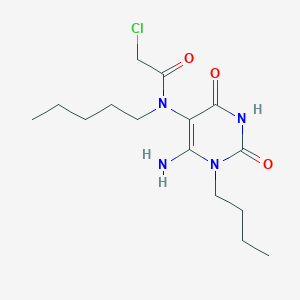
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide” is a chemical compound with a complex structure . It contains a total of 72 bonds, including 37 non-H bonds, 16 multiple bonds, 12 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 tertiary amide (aliphatic), 1 urea (-thio) derivative, and 1 primary amine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups such as amide and amino groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.83 . It is typically stored at temperatures between 2-8°C to maintain its stability .Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
Compounds similar to the one have been synthesized as ligands of the histamine H4 receptor (H4R). These ligands showed potential as anti-inflammatory agents and had antinociceptive activity in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Derivatives of this compound have been investigated as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, acting as potential antitumor agents. These compounds showed significant inhibitory activity against human TS and DHFR, offering potential in cancer treatment (Gangjee et al., 2009).
Antibacterial and Antifungal Activities
Certain derivatives of this chemical compound demonstrated low antibacterial and antitumor activities. These findings are significant for the development of new antimicrobial agents (Gasparyan et al., 2016).
Anticonvulsant Agents
Studies have been conducted on derivatives of this compound for their potential as anticonvulsant agents. These studies included synthesis, molecular docking, and pharmacological evaluation, showing moderate anticonvulsant activity (Severina et al., 2020).
Antifolate and Antitumor Activity
Research has shown that certain analogues of this compound are effective inhibitors of multiple folate-requiring enzymes, demonstrating significant antitumor activity. This provides insights into the development of new antifolate-based cancer therapies (Shih et al., 1997).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-pentylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN4O3/c1-3-5-7-9-19(11(21)10-16)12-13(17)20(8-6-4-2)15(23)18-14(12)22/h3-10,17H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEYKUNLWBHWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C1=C(N(C(=O)NC1=O)CCCC)N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

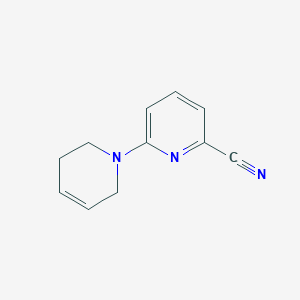
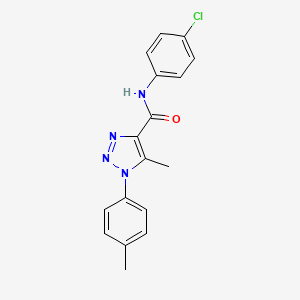
![8-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2946242.png)
![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2946244.png)
![Ethyl 2-[6-chloro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2946245.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2946248.png)


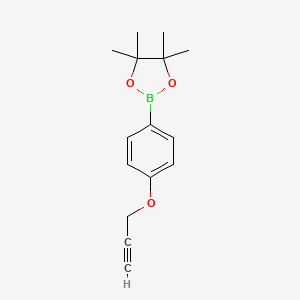


![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)
